1-(2-Chloroethyl)-3-(4-iodophenyl)urea

Cytotoxicity Drug Potency IC50

1-(2-Chloroethyl)-3-(4-iodophenyl)urea (CAS 146257-20-7), also designated as ICEU or 4-ICEU, is a prototypical member of the N-aryl-N′-(2-chloroethyl)urea (CEU) class of synthetic antimitotic agents. Unlike conventional tubulin-binding drugs that rely on reversible non-covalent interactions, ICEU functions as a targeted covalent alkylator, irreversibly binding to the glutamyl 198 residue (Glu198) in β-tubulin near the colchicine-binding site.

Molecular Formula C9H10ClIN2O
Molecular Weight 324.54 g/mol
CAS No. 146257-20-7
Cat. No. B12736199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-3-(4-iodophenyl)urea
CAS146257-20-7
Molecular FormulaC9H10ClIN2O
Molecular Weight324.54 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NCCCl)I
InChIInChI=1S/C9H10ClIN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14)
InChIKeyXBAXWLOJAOWLNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloroethyl)-3-(4-iodophenyl)urea (ICEU): A Covalent β-Tubulin Alkylator for Antimitotic Research


1-(2-Chloroethyl)-3-(4-iodophenyl)urea (CAS 146257-20-7), also designated as ICEU or 4-ICEU, is a prototypical member of the N-aryl-N′-(2-chloroethyl)urea (CEU) class of synthetic antimitotic agents [1]. Unlike conventional tubulin-binding drugs that rely on reversible non-covalent interactions, ICEU functions as a targeted covalent alkylator, irreversibly binding to the glutamyl 198 residue (Glu198) in β-tubulin near the colchicine-binding site [2]. This specific modification disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis [3]. Its iodo-substituent enables direct radiolabeling with iodine-125, making it a unique molecular probe for in vitro and in vivo biodistribution and pharmacodynamics studies [4].

Why In-Class Substitution of 1-(2-Chloroethyl)-3-(4-iodophenyl)urea Fails: Divergent Protein Targets and Cell Cycle Arrest Profiles


Despite sharing a core N-phenyl-N′-(2-chloroethyl)urea (CEU) scaffold, minor structural modifications lead to profound functional divergence, making generic substitution scientifically invalid. The prototypical 4-iodo derivative (ICEU) specifically alkylates Glu198 on β-tubulin, disrupting microtubules and causing G2/M arrest [1]. In contrast, the 4-cyclohexyl analog (cHCEU) abrogates thioredoxin-1 nuclear translocation without binding β-tubulin, and the cyclohexylphenyl-chloroethyl urea (CCEU) alkylates prohibitin, leading to G1/S arrest [2]. These observations confirm that the para-substituent on the phenyl ring acts as a molecular switch directing protein target engagement and the resulting mechanism of cell cycle disruption [3]. Therefore, procurement specifications must be compound-specific, as even closely related CEU congeners are functionally non-equivalent research tools with distinct pharmacological profiles.

Quantitative Differentiation Guide for 1-(2-Chloroethyl)-3-(4-iodophenyl)urea Against Its Closest Analogs


Differential Cytotoxic Potency: ICEU Exhibits ~2-Fold Lower IC50 Than CCEU in B16 Melanoma Cells

In a head-to-head comparison using the same B16 murine melanoma cell line and Hoechst DNA quantification assay, ICEU demonstrated significantly higher cytotoxic potency than its cyclohexylphenyl-chloroethyl urea analog (CCEU) [1]. This quantitative difference underscores the impact of the 4-iodo versus 4-cyclohexyl substitution on antiproliferative activity.

Cytotoxicity Drug Potency IC50 Structure-Activity Relationship

Divergent Primary Protein Targets: ICEU Specifically Alkylates β-Tubulin, While CCEU Alkylates Prohibitin

A comparative chemical proteomics analysis revealed that ICEU and CCEU, two closely related CEU analogs, alkylate distinct primary protein targets in B16 cells [1]. ICEU's specific binding to β-tubulin is the mechanistic basis for its microtubule disruption activity, whereas CCEU's binding to prohibitin leads to a different biological outcome.

Chemical Proteomics Target Engagement β-Tubulin Prohibitin Alkylation

Enhanced In Vivo Metabolic Stability: 4-ICEU Demonstrates Superior Biotransformation Resistance Compared to Other CEU Congeners

A comparative in vivo biodistribution study using radiolabeled compounds established that 4-[125I]-ICEU exhibited greater stability to biotransformation than previously studied CEU congeners [1]. This enhanced metabolic stability led to sustained tumor accumulation and significant tumor growth inhibition (TGI) in a CT-26 murine colon carcinoma model, demonstrating a key pharmacokinetic advantage over its chemical class predecessors.

Pharmacokinetics Metabolic Stability Biodistribution Drug Development

In Vivo Efficacy Benchmarking: ICEU Achieves Equivalence to 5-Fluorouracil at a 3.75-Fold Lower Molar Dose

In a CT-26 murine colon carcinoma model, the antineoplastic efficacy of ICEU was benchmarked against 5-fluorouracil (5-FU), a standard-of-care chemotherapeutic for colorectal cancer [1]. The data demonstrate that ICEU achieves equivalent tumor growth inhibition at a substantially lower molar dose, highlighting a significant efficacy advantage in this preclinical setting.

In Vivo Efficacy Tumor Growth Inhibition Dose-Response Colon Cancer Model

Functional Cell Cycle Divergence: ICEU Induces G2/M Arrest, While cHCEU Causes G0/G1 Arrest

Flow cytometry analyses reveal a stark functional divergence within the CEU class based on phenyl ring substitution [1]. The 4-iodo derivative (ICEU) consistently arrests cells in the G2/M phase, consistent with its microtubule disruption mechanism, whereas the 4-cyclohexyl derivative (cHCEU) arrests cells in the G0/G1 phase. This difference is a direct consequence of their divergent protein targeting (β-tubulin vs. thioredoxin-1/prohibitin, respectively).

Cell Cycle Flow Cytometry G2/M Arrest Mechanism of Action Structure-Activity Relationship

Antiproliferative Potency: ICEU Exhibits Low Micromolar GI50 Values Across a Panel of Tumor Cell Lines

A comprehensive study evaluating the role of the electrophilic moiety in CEU derivatives reported the antiproliferative activity of ICEU alongside various analogs . ICEU was among the most potent compounds tested, falling within a clearly defined low-micromolar activity range on a panel of three tumor cell lines, confirming its high potency profile.

Growth Inhibition GI50 Anticancer Drug Screening Potency

High-Value Application Scenarios for Procuring 1-(2-Chloroethyl)-3-(4-iodophenyl)urea Based on Comparative Evidence


Preclinical Development of Colchicine-Binding Site Inhibitors for Colorectal Cancer

Based on its potent inhibition of CT-26 tumor growth at a 3.75-fold lower molar dose than 5-fluorouracil [1], and its specific accumulation in colon tissue [2], ICEU is the compound of choice for preclinical programs developing next-generation therapeutics targeting the colchicine-binding site for colorectal cancer. Its superior metabolic stability compared to other CEU congeners ensures reliable in vivo pharmacokinetic and pharmacodynamic correlations.

Chemical Biology Studies of β-Tubulin Glu198 Function and Microtubule Stability

ICEU's unique and validated mechanism as a covalent alkylator of Glu198 on β-tubulin, a property not shared by cycloalkyl-substituted CEUs like cHCEU which target thioredoxin-1 [1], makes it an irreplaceable chemical probe. Researchers investigating the role of Glu198 in microtubule dynamics, its impact on α-tubulin Lys40 acetylation [2], and the structural biology of the colchicine-binding site should prioritize ICEU. Its use as a probe is essential for correctly interpreting results, unlike functionally divergent analogs.

Radiolabeled Probe for In Vivo Biodistribution and Pharmacodynamics Studies

The ability to directly radiolabel ICEU with iodine-125 at high radiochemical yield (80%) and radiopurity (97%) [1] is a unique and powerful feature for biodistribution studies. This enables quantitative whole-body autoradiography and SPECT imaging to track tumor uptake ([125I]ICEU reached 3.3% ID/g in CT-26 tumors [2]) and the drug's biological fate in real-time. This capability is not readily available for non-iodinated CEU analogs without complex radiochemistry, positioning ICEU as the leading agent for pharmacokinetic target engagement studies.

Structure-Activity Relationship (SAR) Benchmarking for Antimitotic CEUs

For medicinal chemistry programs aiming to optimize the CEU pharmacophore, ICEU serves as an essential high-potency benchmark (GI50 1.7–10 μM) [1] and a positive control for G2/M cell cycle arrest [2]. Its well-characterized profile allows for precise structure-activity relationship (SAR) comparisons. New analogs can be directly evaluated against ICEU's potency, tubulin-binding specificity, and G2/M arrest phenotype to assess whether structural modifications confer an advantage or alter the mechanism of action, differentiating them from thioredoxin-1/prohibitin-targeting analogs like cHCEU [3].

Quote Request

Request a Quote for 1-(2-Chloroethyl)-3-(4-iodophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.